molecular formula C17H21NO4 B1374750 tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate CAS No. 1398609-81-8

tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Cat. No.: B1374750
CAS No.: 1398609-81-8
M. Wt: 303.35 g/mol
InChI Key: GQZFZXWGEAPBCX-UHFFFAOYSA-N
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Description

tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting an azetidine ring and an isobenzofuran moiety. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of ninhydrin with amino-naphthoquinones in the presence of acetic acid, followed by oxidative cleavage of the resulting vicinal diols . The reaction conditions are generally mild, often carried out at room temperature.

Industrial Production Methods

Industrial production methods for spirocyclic compounds like tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide (TBHP) and copper(I) catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate stands out due to its specific combination of an azetidine ring and an isobenzofuran moiety, which imparts unique chemical reactivity and biological activity. Its rigid spirocyclic structure enhances its stability and specificity in binding to molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 6-acetylspiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(19)12-5-6-14-13(7-12)8-21-17(14)9-18(10-17)15(20)22-16(2,3)4/h5-7H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZFZXWGEAPBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(CN(C3)C(=O)OC(C)(C)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117398
Record name Spiro[azetidine-3,1′(3′H)-isobenzofuran]-1-carboxylic acid, 5′-acetyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398609-81-8
Record name Spiro[azetidine-3,1′(3′H)-isobenzofuran]-1-carboxylic acid, 5′-acetyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398609-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[azetidine-3,1′(3′H)-isobenzofuran]-1-carboxylic acid, 5′-acetyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a scintillation vial containing 15 mL of ethanol was added Pd(OAc)2 (8.3 mg, 0.037 mmol) and DPPP (31 mg, 0.073 mmol). The reaction vessel was purged with argon, capped, and heated to 60° C. for 18 hours. To this was added tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate (250 mg, 0.74 mmol) and triethyl amine(0.21 mL, 1.5 mmol) and the mixture was heated to 90° C. for 5 minutes. Butyl vinyl ether (0.2 mL, 1.5 mmol) was added and the reaction mixture was heated to 90° C. for 4 hours under argon. The reaction mixture was cooled to room temperature and 1.0 N HCl (21 mL) was added and stirred for 2 h at RT. The reaction was neutralized with sat-NaHCO3 and extracted with EtOAc. The organic phase was concentrated and the residue was purified using 40 g Redi-Sep column, eluting with 0 to 40% ethyl acetate in heptanes, to yield 0.17 g of tert-butyl 5′-acetyl-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate. H-NMR (400 MHz, CDCl3) δ ppm 7.99 (d, 1H, J=8.0 Hz), 7.82 (s, 1H), 7.57 (d, 1H, J=8.0 Hz), 5.16 (s, 2H), 4.34 (d, 2H, J=9.5 Hz), 4.15 (d, 2H, J=9.5 Hz), 2.63 (s, 3H), 1.49 (s, 9H).
Quantity
0.21 mL
Type
reactant
Reaction Step One
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0.2 mL
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reactant
Reaction Step Two
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21 mL
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0 (± 1) mol
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31 mg
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8.3 mg
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Quantity
15 mL
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Synthesis routes and methods II

Procedure details

In 100 mL autoclave vessel a solution of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate (Intermediate 1, 10 g, 29.4 mmol) in ethanol (35 mL) was degassed with nitrogen gas for 30 minutes. To the resulting reaction mixture was added TEA (7.37 mL, 52.9 mmol), butyl vinyl ether (7.60 mL, 58.8 mmol), dppp (0.727 g, 1.8 mmol) followed by addition of Pd(OAc)2 (0.198 g, 0.9 mmol) at room temperature. Reaction mixture was heated at 96° C. for 16 hours in autoclave. After complete consumption of starting material, reaction mixture was quenched with addition of 1N HCl (10 mL) to adjust pH 2-3 then reaction mixture was stirred for 2 hours. The pH of reaction mixture was adjusted to 7 by addition of saturated NaHCO3 solution and extracted with ethyl acetate (3×100 mL). Combined organic layers were washed with brine (250 mL), dried over sodium sulfate and concentrated under reduced pressure to get crude compound as dark brown sticky oil 12 g as crude material. The crude was purified by column chromatography on silica gel using 230-400 silica mesh. Desired compound was eluted in 30% ethyl acetate in n-hexane to give (8.4 g) compound as off white sticky semi-solid. 1H NMR (400 MHz, CDCl3) δ: 1.47 (s, 9H), 2.61 (s, 3H), 4.13 (d, J=9.64 Hz, 2H), 4.32 (d, J=9.52 Hz, 2H), 5.14 (s, 2H), 7.54 (d, J=7.96 Hz, 1H), 7.80 (s, 1H), 7.97 (d, J=7.92 Hz, 1H); VETERINARY (m/z): 304.0 (M+H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
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Type
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Name
TEA
Quantity
7.37 mL
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reactant
Reaction Step Two
Quantity
7.6 mL
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Quantity
0.727 g
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0.198 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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